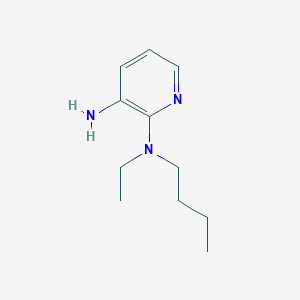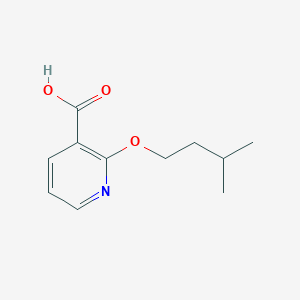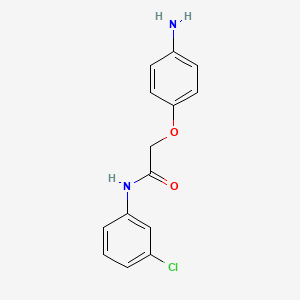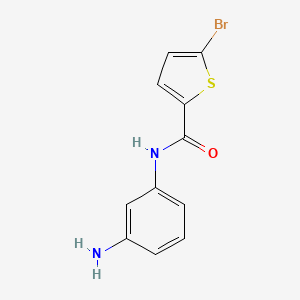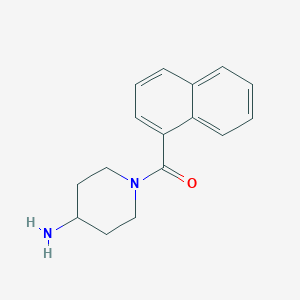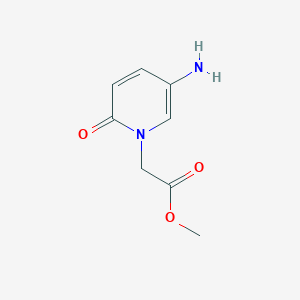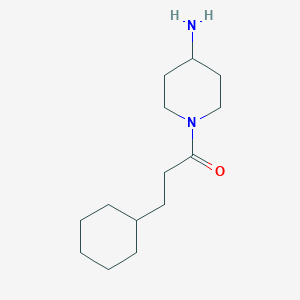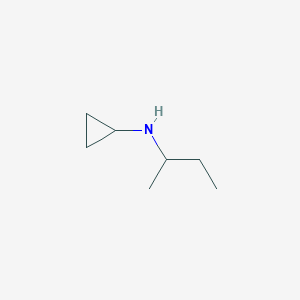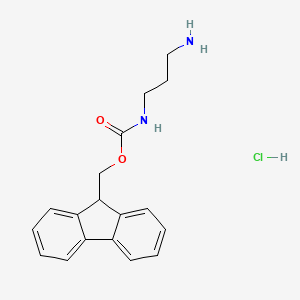
FMOC-DAP 塩酸塩
概要
説明
Fmoc-dap hcl is a derivative of the amino acid diaminopropionic acid (Dap) that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . It is used in peptide synthesis and has potential applications in biomedical fields .
Synthesis Analysis
The synthesis of Fmoc-dap hcl involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group . Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis
The molecular formula of Fmoc-dap hcl is C22H26N2O4 . The structure includes an aliphatic region and a Lys residue, and the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .Chemical Reactions Analysis
Fmoc-dap hcl can undergo self-assembly to form hydrogels, a process that is influenced by the balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-dap hcl is 382.45 g/mol . Further physical and chemical properties may depend on the specific conditions of synthesis and use.科学的研究の応用
FMOC-DAP 塩酸塩、別名 Fmoc-NH(CH2)3NH2.HCl の科学研究用途に関する調査を実施しました。しかし、検索結果では、この化合物の具体的な用途は示されていませんでした。代わりに、様々な生体医用用途に適した生体適合性ハイドロゲル製剤における、Fmoc 誘導体ペプチドの使用が言及されました。以下は、入手可能な情報に基づいたセクションです。
生体医用用途
FMOC-DAP 塩酸塩を含む Fmoc 誘導体ペプチドは、生体適合性ハイドロゲルの構成要素として研究されています。 これらのハイドロゲルは細胞外マトリックスとして使用でき、3T3 線維芽細胞や HaCat などの様々な細胞株における細胞毒性および細胞接着アッセイで試験されています . ハイドロゲルの機械的剛性と細胞接着をサポートする能力は、組織工学のための有望な足場となっています .
作用機序
Target of Action
FMOC-DAP HCL, also known as Fmoc-dap hcl or Fmoc-NH(CH2)3NH2.HCl, is primarily used as a protecting group for amines in organic synthesis . The primary target of FMOC-DAP HCL is the amine group of the molecule it is protecting .
Mode of Action
The FMOC-DAP HCL compound interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by FMOC-DAP HCL are primarily related to the synthesis of peptides. The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is widespread .
Pharmacokinetics
It’s important to note that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .
Result of Action
The result of FMOC-DAP HCL’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of the desired peptide . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of FMOC-DAP HCL is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the Fmoc group has high thermal stability, even at low concentrations . This makes FMOC-DAP HCL a versatile tool in peptide synthesis, capable of functioning effectively in a variety of conditions .
Safety and Hazards
Fmoc-dap hcl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Fmoc-dap hcl: plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules through its amino and carboxyl groups. The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This compound is known to interact with enzymes such as peptidases and proteases, which cleave peptide bonds and facilitate the synthesis and degradation of peptides. Additionally, Fmoc-dap hcl can form hydrogen bonds and hydrophobic interactions with other biomolecules, influencing their stability and function .
Cellular Effects
Fmoc-dap hcl: has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-dap hcl has been reported to promote cell attachment and proliferation in certain cell types, such as fibroblasts and keratinocytes . This compound can also affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction, leading to changes in gene expression and cellular responses. Furthermore, Fmoc-dap hcl can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolites .
Molecular Mechanism
The molecular mechanism of Fmoc-dap hcl involves its interactions with various biomolecules at the molecular level. The Fmoc group can form π-π stacking interactions with aromatic residues in proteins, stabilizing the protein structure and influencing its function . Additionally, Fmoc-dap hcl can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity and downstream effects on cellular processes . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-dap hcl can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that Fmoc-dap hcl can maintain its activity and promote cell growth and proliferation for extended periods, making it a valuable tool for in vitro and in vivo experiments . The degradation products of Fmoc-dap hcl may have different effects on cells and should be considered when designing experiments .
Dosage Effects in Animal Models
The effects of Fmoc-dap hcl vary with different dosages in animal models. At low doses, this compound can promote cell growth and tissue regeneration without causing significant toxicity . At high doses, Fmoc-dap hcl may exhibit toxic effects, such as cell death and tissue damage . Threshold effects have been observed, where a certain concentration of Fmoc-dap hcl is required to achieve the desired biological effects, and exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is essential when using Fmoc-dap hcl in animal studies.
Metabolic Pathways
Fmoc-dap hcl: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as peptidases and proteases, which cleave the peptide bonds and release the Fmoc group . The metabolic flux of Fmoc-dap hcl can influence the levels of metabolites and the overall metabolic state of the cell . Additionally, Fmoc-dap hcl can affect the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of Fmoc-dap hcl within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving specific transporters that recognize the Fmoc group . Once inside the cell, Fmoc-dap hcl can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules . The localization and accumulation of Fmoc-dap hcl can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Fmoc-dap hcl is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that are recognized by cellular machinery . The localization of Fmoc-dap hcl can affect its activity and function, as it may interact with different biomolecules and participate in distinct cellular processes depending on its subcellular distribution .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYFLMAHOWVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)
![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)
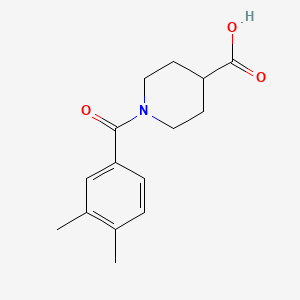
![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
